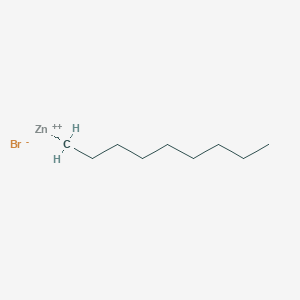
5'-Inosinic acid,2'-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Inosinic acid, 2’-deoxy- is a nucleoside monophosphate and a derivative of inosinic acidThis compound is a crucial intermediate in the metabolism of purine nucleotides and plays a significant role in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-inosinic acid, 2’-deoxy- typically involves the deamination of deoxyadenosine monophosphate. This process can be catalyzed by enzymes such as deoxyribonucleoside triphosphate pyrophosphohydrolase, which hydrolyzes deoxyinosine triphosphate to release pyrophosphate and 5’-inosinic acid, 2’-deoxy- .
Industrial Production Methods: Industrial production of 5’-inosinic acid, 2’-deoxy- often involves biotechnological approaches, including the use of recombinant microorganisms. For instance, Escherichia coli strains engineered to express specific enzymes can be used to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 5’-Inosinic acid, 2’-deoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthosine monophosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines are often employed in substitution reactions
Major Products:
Oxidation: Xanthosine monophosphate.
Reduction: Reduced forms of the compound, though less common.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5’-Inosinic acid, 2’-deoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acids and nucleotides.
Biology: It plays a role in DNA repair and replication processes.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of flavor enhancers and food additives due to its umami taste .
Mécanisme D'action
The mechanism of action of 5’-inosinic acid, 2’-deoxy- involves its role as an intermediate in purine metabolism. It is converted into inosine monophosphate, which can then be further metabolized into other purine nucleotides. This compound interacts with various enzymes, including inosine monophosphate dehydrogenase and adenylosuccinate synthetase, to regulate nucleotide synthesis and energy metabolism .
Comparaison Avec Des Composés Similaires
Inosinic Acid: The parent compound from which 5’-inosinic acid, 2’-deoxy- is derived.
Xanthosine Monophosphate: An oxidation product of 5’-inosinic acid, 2’-deoxy-.
Deoxyadenosine Monophosphate: The precursor in the synthesis of 5’-inosinic acid, 2’-deoxy-
Uniqueness: 5’-Inosinic acid, 2’-deoxy- is unique due to its specific role in purine metabolism and its ability to participate in various biochemical reactions. Its deoxy form distinguishes it from other nucleotides, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C10H12N4O6P+ |
|---|---|
Poids moléculaire |
315.20 g/mol |
Nom IUPAC |
hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]-oxophosphanium |
InChI |
InChI=1S/C10H11N4O6P/c15-5-1-7(20-6(5)2-19-21(17)18)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,1-2H2,(H-,11,12,16,17,18)/p+1/t5-,6+,7+/m0/s1 |
Clé InChI |
ACENHZJRCWVNEU-RRKCRQDMSA-O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO[P+](=O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO[P+](=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12095458.png)







![1,2-Diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12095498.png)

![11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro-](/img/structure/B12095510.png)
![5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12095519.png)
![7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12095524.png)

